molecular formula C9H19ClN4 B13522526 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride

1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride

Cat. No.: B13522526
M. Wt: 218.73 g/mol
InChI Key: GXZAUJGEQAYPIL-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with dimethylamino and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 3,5-dimethylpyrazole with 2-chloro-N,N-dimethylethylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

    1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol: Shares a similar dimethylaminoethyl group but has a tetrazole ring instead of a pyrazole ring.

    Poly(2-(dimethylamino)ethyl methacrylate): A polymer with dimethylaminoethyl groups, used in drug delivery and other applications.

Uniqueness: 1-[2-(Dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H19ClN4

Molecular Weight

218.73 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H18N4.ClH/c1-7-9(10)8(2)13(11-7)6-5-12(3)4;/h5-6,10H2,1-4H3;1H

InChI Key

GXZAUJGEQAYPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCN(C)C)C)N.Cl

Origin of Product

United States

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